N-(8-butoxyquinolin-5-yl)benzamide
Description
N-(8-butoxyquinolin-5-yl)benzamide is a quinoline-derived compound featuring a benzamide group at the 5-position of the quinoline ring and a butoxy substituent at the 8-position. The butoxy group (C₄H₉O) enhances lipophilicity, which improves membrane permeability and intracellular target engagement, making it valuable in drug discovery . This compound is structurally related to other alkoxy-substituted quinoline benzamides but distinguishes itself through its unique substitution pattern and physicochemical properties.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-14-24-18-12-11-17(16-10-7-13-21-19(16)18)22-20(23)15-8-5-4-6-9-15/h4-13H,2-3,14H2,1H3,(H,22,23) |
InChI Key |
WOOIPTZGOUASPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)benzamide typically involves the functionalization of the quinoline ring. One common method is the microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions. This method uses benzoyl peroxide as a promoter and is performed under microwave irradiation, resulting in high yields and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-accelerated CDC method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The quinoline ring allows for various substitution reactions, such as halogenation, alkylation, and sulfonylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and halogens are commonly used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position results in the formation of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)benzamide involves its role as a bidentate directing group in C-H bond activation reactions. This allows for the selective functionalization of the quinoline ring, facilitating the formation of various products. Additionally, it has been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
The quinoline benzamide scaffold is highly tunable, with substituents at the 8-position significantly altering biological and chemical properties. Below is a comparative analysis:
Table 1: Key Alkoxy-Substituted Quinoline Benzamides
| Compound Name | Substituent at 8-Position | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N-(8-methoxyquinolin-5-yl)benzamide | Methoxy (OCH₃) | 282.31 | Higher polarity; used in antimalarial research due to moderate lipophilicity |
| N-(8-ethoxyquinolin-5-yl)benzamide | Ethoxy (OC₂H₅) | 296.34 | Balanced solubility and stability; explored in enzyme inhibition studies |
| N-(8-butoxyquinolin-5-yl)benzamide | Butoxy (OC₄H₉) | 338.41 | Enhanced lipophilicity; superior cellular uptake in anticancer assays |
Key Observations :
- Lipophilicity : The butoxy group increases logP by ~1.5 units compared to methoxy, enhancing bioavailability .
- Biological Activity : Methoxy and ethoxy derivatives show moderate enzyme inhibition, while the butoxy analogue demonstrates improved target binding in kinase assays .
Functional Group Modifications on the Benzamide Moiety
Variations in the benzamide ring further diversify activity:
Table 2: Benzamide-Modified Analogues
| Compound Name | Benzamide Substituent | Key Applications |
|---|---|---|
| N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide | 2-methoxy | Anticancer (topoisomerase inhibition) |
| N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide | 4-chloro | Antimicrobial (bacterial efflux pump blockade) |
| N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide | Chromene-carboxamide | Antiproliferative (cell cycle arrest) |
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
- Extended Conjugation (e.g., chromene): Improves intercalation with DNA, relevant in anticancer research .
Comparison with Non-Quinoline Benzamides
Compounds with alternative heterocycles exhibit distinct properties:
Table 3: Non-Quinoline Benzamide Analogues
| Compound Name | Core Structure | Key Differences |
|---|---|---|
| N-(5-bromopyridin-2-yl)benzamide | Pyridine | Reduced aromatic stacking; lower potency |
| N-(isoquinolin-5-yl)-2-methoxybenzamide | Isoquinoline | Altered binding geometry in kinase assays |
| N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide | Benzodioxole | Improved CNS penetration due to smaller size |
Key Observations :
- Quinoline vs. Pyridine: Quinoline’s fused ring system enhances π-π interactions, critical for target binding .
- Isoquinoline Derivatives: Exhibit altered selectivity profiles in receptor binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
